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Compound of Interest

Compound Name: 3-[(Propan-2-yloxy)methyllphenol

Cat. No.: B2773610

Disclaimer: Direct experimental spectroscopic data for 3-[(Propan-2-yloxy)methyl]phenol is
not readily available in public databases. The following data is predicted based on the analysis
of the closely related precursor, 3-hydroxybenzyl alcohol, and established spectroscopic
principles for the constituent functional groups. This guide is intended for research and
informational purposes.

Introduction

This technical guide provides a summary of the predicted spectroscopic data for 3-[(Propan-2-
yloxy)methyl]phenol, a compound of interest in medicinal chemistry and materials science.
The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,
and Mass Spectrometry (MS), which are crucial for the structural elucidation and
characterization of this molecule. The experimental protocols outlined below are generalized
procedures and may require optimization for specific laboratory conditions.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-[(Propan-2-
yloxy)methyl]phenol.

Table 1: Predicted *H NMR Data (400 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.20 t 1H Ar-H
~6.90 d 1H Ar-H
~6.85 S 1H Ar-H
~6.80 d 1H Ar-H
~5.50 s (br) 1H Ar-OH
~4.55 S 2H -CH2-0O-
~3.70 sept 1H -CH(CH3)2
~1.25 d 6H -CH(CHs3)2

Table 2: Predicted 3C NMR Data (100 MHz, CDCls)

Chemical Shift (d) ppm Assignment
~156.0 C-OH (Ar)
~140.0 C-CHz (Ar)
~129.8 CH (Ar)
~119.5 CH (Ar)
~115.0 CH (Ar)
~114.5 CH (Ar)
~72.0 -CH2-0O-
~70.0 -CH(CH3)2
~22.0 -CH(CHs)2
Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?)

Intensity

Assignment

3550-3200 Strong, Broad O-H stretch (Phenol)[1][2]
3100-3000 Medium C-H stretch (Aromatic)
2975-2850 Medium C-H stretch (Aliphatic)

1600, 1450 Medium-Strong C=C stretch (Aromatic ring)[1]
1260-1000 Strong C-O stretch (Ether and Phenol)

[1](2]

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Predicted Identity

180 [M]* (Molecular lon)

121 [M - OCH(CHs)2]*

107 [C7H70]* (cleavage of the ether bond)
91 [C7H7]* (Tropylium ion)

77 [CeHs]* (Phenyl cation)

43 [CH(CH3)2]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of
deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 400 MHz NMR spectrometer.
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» 'H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCls (77.16

ppm).
Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of
the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a
thin film can be prepared between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Perform a
background scan of the empty sample holder or salt plates before scanning the sample.

Mass Spectrometry (MS)

» Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after
separation by gas chromatography (GC-MS).

« lonization: Use Electron lonization (El) at 70 eV.

e Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass
analyzer. The mass-to-charge ratio (m/z) of the fragments is recorded.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a
target compound in a research setting.
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Workflow for Synthesis and Spectroscopic Characterization
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Caption: A generalized workflow for the synthesis and spectroscopic analysis of a target
molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 3-[(Propan-2-
yloxy)methyl]phenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2773610#spectroscopic-data-nmr-ir-ms-for-3-propan-
2-yloxy-methyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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